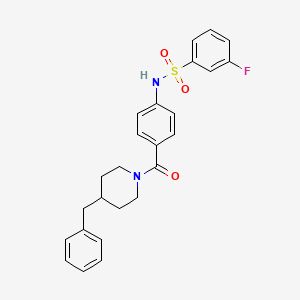

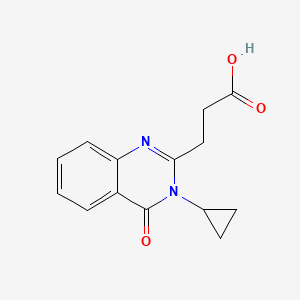

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C25H25FN2O3S and its molecular weight is 452.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enantioselective Synthesis and Fluorination

A study explored the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity in fluorination reactions, which are crucial for creating enantioselectively fluorinated compounds. This research is instrumental in synthesizing 3-fluoro-2-oxindoles with high yields and enantioselectivities, demonstrating the compound's significance in organic synthesis and medicinal chemistry (Wang et al., 2014).

COX-2 Inhibition for Therapeutic Applications

Another application is found in the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, showcasing the compound's therapeutic potential (Hashimoto et al., 2002).

Radical N-Demethylation of Amides

The compound's derivatives have been utilized in the N-demethylation of N-methyl amides, employing N-fluorobenzenesulfonimide as an oxidant. This innovative approach indicates the compound's role in facilitating complex organic transformations, offering pathways to N-demethylated amides and highlighting its utility in synthetic organic chemistry (Yi et al., 2020).

Electrophilic Cyanation

Electrophilic cyanation using derivatives of N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide for synthesizing benzonitriles from aryl bromides has been documented. This methodology underscores the compound's relevance in creating pharmaceutical intermediates, demonstrating its versatility and applicability in drug discovery and development processes (Anbarasan et al., 2011).

Mécanisme D'action

Target of Action

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The benzyl-piperidines have shown activity against different viruses . .

Mode of Action

It is known that 4,4-disubstituted n-benzyl piperidines inhibited the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction .

Result of Action

It is known that a compound with a similar structure showed antileukemic activity in a submicromolar range on the human leukemic cell lines k562 and hl60 (myeloid cell lines) .

Propriétés

IUPAC Name |

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O3S/c26-22-7-4-8-24(18-22)32(30,31)27-23-11-9-21(10-12-23)25(29)28-15-13-20(14-16-28)17-19-5-2-1-3-6-19/h1-12,18,20,27H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOLGIVHIPXKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2979096.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2979100.png)

![5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2979103.png)

![2-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrazine](/img/structure/B2979107.png)

![1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2979110.png)

![N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979112.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate](/img/structure/B2979115.png)